Telephenone C

Description

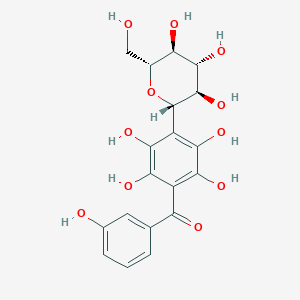

Benzophenone C-glucosides are a class of naturally occurring phenolic compounds characterized by a benzophenone core structure conjugated with a glucose moiety via a C-glycosidic bond. These compounds are primarily isolated from plants in the Polygala genus (e.g., Polygala telephioides) and other botanical sources, where they exhibit diverse bioactivities, including α-glucosidase inhibition, anti-adipogenic effects, and neuroprotective properties .

For the purpose of this analysis, we assume Telephenone C shares core structural and functional features with these analogs, differing primarily in substituent groups or glycosylation patterns.

Properties

Molecular Formula |

C19H20O11 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(3-hydroxyphenyl)-[2,3,5,6-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |

InChI |

InChI=1S/C19H20O11/c20-5-8-12(23)17(28)18(29)19(30-8)10-15(26)13(24)9(14(25)16(10)27)11(22)6-2-1-3-7(21)4-6/h1-4,8,12,17-21,23-29H,5H2/t8-,12-,17+,18-,19+/m1/s1 |

InChI Key |

FUOCZRUPAXIVLI-LAWIEJEXSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)O)C3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

4'-C-beta-D-glucopyranosyl-2',3',5',6',3-pentahydroxybenzophenone telephenone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Telephenone C and Structural Analogs

Structural Comparison

The molecular formulas, sources, and key structural features of this compound analogs are summarized below:

Key Observations :

- Telephenone B and D are simpler in structure compared to Sibiricose A5 or mango-derived analogs, which have extended glycosylation or alkyl side chains.

- The position and number of hydroxyl groups on the benzophenone core influence solubility and bioactivity .

Pharmacological Activity Comparison

Key Observations :

- Telephenone B’s efficacy in neuropharmacological models contrasts with Telephenone D’s metabolic enzyme inhibition, highlighting structure-activity divergences.

- Mango-derived analogs target lipid metabolism, whereas Polygala-derived compounds focus on neurological and glucoregulatory pathways.

Stability and Analytical Profiles

- Telephenone B has been rigorously standardized using HPLC with a relative correction factor (RCF) of 0.662 against mangiferin, ensuring reliable quantification in Polygala telephioides extracts .

- Mango-derived benzophenones exhibit higher molecular weights and polarity, complicating chromatographic separation compared to Telephenone B/D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.